molecular formula C10H9N3O2 B137849 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate CAS No. 143232-60-4

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate

Cat. No.: B137849
CAS No.: 143232-60-4
M. Wt: 203.2 g/mol
InChI Key: AWEVCTWWLDHGDG-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol This compound belongs to the cinnoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate typically involves the following steps:

    Formation of the Cinnoline Ring: The initial step involves the formation of the cinnoline ring through cyclization reactions. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions. For example, nitration followed by reduction can introduce the amino group, while methylation can be achieved using methylating agents like methyl iodide.

    Hydration: The final step involves the hydration of the compound to form the hydrate form. This can be done by exposing the compound to water or aqueous solutions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. Compared to its fluoro and chloro analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-amino-7-methylcinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-5-2-3-6-7(4-5)12-13-9(8(6)11)10(14)15/h2-4H,1H3,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEVCTWWLDHGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162361
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143232-60-4
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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